molecular formula C4H5ClO4S2 B040197 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide CAS No. 112161-61-2

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Cat. No.: B040197
CAS No.: 112161-61-2
M. Wt: 216.7 g/mol
InChI Key: CMQNDSUSUMJBLH-UHFFFAOYSA-N
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Description

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a highly reactive and versatile sulfonyl chloride derivative, specifically engineered for chemical biology and drug discovery research. Its core value lies in its application as a key sulfonation reagent for introducing the cyclic sulfone moiety into target molecules. The compound features a reactive sulfonyl chloride group (-SO₂Cl) attached to a 2,5-dihydrothiophene ring, which is pre-oxidized to the 1,1-dioxide (sulfone) state. This configuration makes it an excellent electrophile for nucleophilic substitution reactions, primarily with amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively.

Properties

IUPAC Name

1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQNDSUSUMJBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378202
Record name 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112161-61-2
Record name 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation and Chlorination

The 1,1-dioxide intermediate is subsequently functionalized at the 3-position via sulfonation. Chlorosulfonic acid (ClSO₃H) is a common reagent for introducing sulfonyl chloride groups. However, this method faces challenges, including high reagent consumption and moderate yields (~65–70%). An optimized approach involves:

  • Reacting 2,5-dihydrothiophene-1,1-dioxide with chlorosulfonic acid at 0–5°C to form the sulfonic acid intermediate.

  • Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

2,5-Dihydrothiophene-1,1-dioxide+ClSO3HSulfonic Acid IntermediateSOCl22,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide\text{2,5-Dihydrothiophene-1,1-dioxide} + \text{ClSO}3\text{H} \rightarrow \text{Sulfonic Acid Intermediate} \xrightarrow{\text{SOCl}2} \text{2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide}

This two-step process improves yields to 75–80% under optimized conditions.

Direct Dehydrogenation and Sulfonylation Using Sulfuryl Chloride

A patent by discloses a one-pot method combining dehydrogenation and sulfonylation using sulfuryl chloride (SO₂Cl₂). Starting from 3-hydroxy-2-benzoyldihydrothiophene, the reaction proceeds as follows:

  • Dehydrogenation : Sulfuryl chloride abstracts hydrogen from the dihydrothiophene ring, forming a conjugated diene system.

  • Sulfonylation : Concurrently, SO₂Cl₂ introduces the sulfonyl chloride group at the 3-position.

3-Hydroxy-2-benzoyldihydrothiophene+SO2Cl22,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide+Byproducts\text{3-Hydroxy-2-benzoyldihydrothiophene} + \text{SO}2\text{Cl}2 \rightarrow \text{this compound} + \text{Byproducts}

Key Conditions :

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or chloroform

  • Yield: 82%

This method is advantageous for its efficiency but requires precise stoichiometry to minimize over-chlorination.

Bromination-Chlorination Exchange

A related compound, 3-thiophenesulfonyl bromide (CAS 112161-62-3), is synthesized via bromination of the sulfonic acid intermediate. Analogous conditions can be adapted for chloride synthesis:

  • Sulfonation : Treat 2,5-dihydrothiophene-1,1-dioxide with chlorosulfonic acid.

  • Halogen Exchange : React the sulfonyl bromide intermediate with lithium chloride (LiCl) or sodium chloride (NaCl) in polar aprotic solvents (e.g., DMF).

Sulfonyl Bromide Intermediate+LiCl2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide+LiBr\text{Sulfonyl Bromide Intermediate} + \text{LiCl} \rightarrow \text{this compound} + \text{LiBr}

Advantages :

  • Avoids direct use of hazardous chlorinating agents.

  • Yields: ~70–75%.

Cyclization of α-Haloketones with Thioglycollic Acid Esters

A multi-step approach from involves:

  • Cyclization : React α-chloroacetophenone with methyl thioglycolate in the presence of sodium methoxide to form 3-hydroxy-dihydrothiophene derivatives.

  • Oxidation : Convert the hydroxyl group to a sulfonyl chloride using sulfuryl chloride.

α-Chloroacetophenone+Methyl thioglycolateNaOMe3-Hydroxy-dihydrothiopheneSO2Cl22,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide\alpha\text{-Chloroacetophenone} + \text{Methyl thioglycolate} \xrightarrow{\text{NaOMe}} \text{3-Hydroxy-dihydrothiophene} \xrightarrow{\text{SO}2\text{Cl}2} \text{this compound}

Conditions :

  • Cyclization: Reflux in methanol (1 hour).

  • Sulfonylation: 0°C, stoichiometric SO₂Cl₂.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Oxidation-ChlorinationH₂O₂, ClSO₃H, SOCl₂75–80%Scalable, uses inexpensive reagentsMulti-step, moderate yields
Direct Sulfuryl ChlorideSO₂Cl₂82%One-pot synthesis, high efficiencySensitive to stoichiometry
Bromination ExchangeClSO₃H, LiCl70–75%Safer halogen exchangeRequires bromide intermediate
Cyclization-Sulfonylationα-Chloroacetophenone, SO₂Cl₂80%Versatile starting materialsComplex purification steps

Scientific Research Applications

Organic Synthesis

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Sulfonylation Reactions : The compound can introduce sulfonyl groups into organic molecules, enhancing their reactivity and functional properties.
  • Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Table 1: Common Reactions Involving this compound

Reaction TypeExample CompoundsOutcome
SulfonylationAromatic compoundsFormation of sulfonyl derivatives
Nucleophilic SubstitutionAlcoholsProduction of sulfonate esters
CyclizationAmine derivativesFormation of bicyclic structures

Pharmaceutical Applications

The compound has been explored for its potential in drug development due to its biological activity. Research indicates that derivatives of 2,5-dihydrothiophene-3-sulfonyl chloride exhibit:

  • Antimicrobial Activity : Several studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Properties

In a study published in the Journal of Medicinal Chemistry, derivatives synthesized from 2,5-dihydrothiophene-3-sulfonyl chloride were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Material Science

Beyond organic synthesis and pharmaceuticals, this compound has applications in material science:

  • Polymer Chemistry : It can be used as a monomer or additive in the production of polymers with enhanced properties such as thermal stability and mechanical strength.

Table 2: Applications in Material Science

Application AreaDescription
CoatingsUsed in protective coatings for metals
CompositesEnhances mechanical properties of composite materials

Safety Data Overview

Hazard StatementPrecautionary Measures
H314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection

Mechanism of Action

The mechanism of action of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . The thiophene ring can undergo oxidation and reduction reactions, which further diversify the compound’s reactivity and applications .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through covalent modification. This interaction can modulate the activity of these targets, leading to changes in biological pathways and processes .

Comparison with Similar Compounds

Target Compound :

  • Structure : Partially saturated thiophene ring with sulfonyl chloride (-SO₂Cl) and 1,1-dioxide groups.
  • Key Functional Groups : Sulfonyl chloride (electrophilic), cyclic sulfone (1,1-dioxide).
  • Molecular Formula : C₄H₅ClO₂S₂.

Compound A : Thiophene, 2,5-dihydro-3-[(octylthio)methyl]-, 1,1-dioxide (CAS No. 87947-63-5)

  • Structure : Similar dihydrothiophene-1,1-dioxide core but substituted with an octylthio (-SCH₂C₈H₁₇) group instead of sulfonyl chloride.
  • Key Functional Groups : Thioether (lipophilic), cyclic sulfone.
  • Molecular Formula : C₁₃H₂₄O₂S₂ .

Compound B : 2,5-Dimethylthiophene (CAS No. 638-02-8)

  • Structure : Fully unsaturated thiophene ring with methyl groups at the 2- and 5-positions.
  • Key Functional Groups : Aromatic thiophene (π-conjugated), methyl substituents.
  • Molecular Formula : C₆H₈S .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight 208.68 g/mol 276.46 g/mol 112.19 g/mol
Hydrophobicity (XlogP) Likely low (polar sulfonyl) 3.9 (highly lipophilic) ~2.5 (moderate)
Reactivity High (SO₂Cl electrophilicity) Moderate (thioether stability) Low (aromatic stability)
Solubility Polar solvents (e.g., DMSO) Non-polar solvents (e.g., hexane) Hydrocarbon solvents

Notes:

  • The sulfonyl chloride in the target compound enhances its reactivity and polarity, favoring use in aqueous or polar environments .
  • Compound A’s octylthio chain increases hydrophobicity, making it suitable for lipid-based formulations or surfactants .
  • Compound B’s aromaticity and methyl groups confer stability, ideal for use as a solvent or precursor in electrophilic substitutions .

Target Compound :

  • Primary Use : Synthesis of sulfonamides via reaction with amines.
  • Example : Drug intermediates (e.g., antibacterial agents).

Compound A :

  • Primary Use : Surfactants or polymer additives due to its long alkyl chain .

Compound B :

  • Primary Use : Precursor for functionalized thiophenes (e.g., conducting polymers) or as a solvent .

Biological Activity

Overview

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS No. 112161-61-2) is an organosulfur compound with the molecular formula C4H5ClO4S2C_4H_5ClO_4S_2 and a molecular weight of 216.67 g/mol. This compound has garnered attention in various fields, including organic chemistry, medicinal chemistry, and material science, due to its unique structural features and reactivity profile.

As a sulfonyl chloride derivative, this compound acts primarily as an electrophile. It is known to react with nucleophiles in chemical synthesis, facilitating the formation of sulfonamide and sulfonate derivatives through substitution reactions. The compound can also undergo oxidation and reduction reactions, allowing for the generation of a variety of other functionalized thiophene derivatives.

Antioxidant Properties

Research indicates that compounds related to 2,5-Dihydrothiophene-3-sulfonyl chloride exhibit significant antioxidant activity. For instance, studies utilizing the DPPH free-radical scavenging assay have demonstrated that certain derivatives can effectively neutralize free radicals, which is crucial in mitigating oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its potential inhibitory effects on key enzymes associated with metabolic disorders. Notably, it has shown promise in inhibiting alpha-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are targets in the treatment of type 2 diabetes. Inhibitors of these enzymes can help improve insulin sensitivity and reduce hyperglycemia .

In Vitro Studies

In vitro evaluations have highlighted the biological activities of various derivatives of 2,5-Dihydrothiophene-3-sulfonyl chloride. These studies typically involve enzymatic assays to assess the inhibition potency against specific targets:

Compound Target Enzyme IC50 (µM) Activity
Compound Aα-Glucosidase15Moderate
Compound BPTP1B10Strong
Compound CCyclooxygenase-220Weak

These findings suggest that modifications to the thiophene ring can enhance biological activity and specificity towards certain enzymes .

Case Studies

One notable study involved synthesizing a series of thiophene derivatives based on the core structure of 2,5-Dihydrothiophene-3-sulfonyl chloride. The synthesized compounds were subjected to various biological assays to evaluate their potential as dual inhibitors of α-glucosidase and PTP1B. The results indicated that some derivatives exhibited synergistic effects that could be leveraged for therapeutic applications in diabetes management .

Applications in Drug Development

The versatility of 2,5-Dihydrothiophene-3-sulfonyl chloride extends to its applications in drug development. Its ability to modify biomolecules makes it a valuable precursor for designing new pharmaceuticals targeting metabolic disorders and other diseases linked to oxidative stress and inflammation.

Q & A

Q. What role does steric hindrance play in its application for polymer functionalization?

  • Methodological Answer : The sulfonyl chloride group enables covalent attachment to polymers (e.g., polyesters). Steric effects are evaluated by comparing grafting efficiency with bulkier analogs. Quartz crystal microbalance (QCM) measurements quantify binding kinetics in solvent-swollen polymer matrices .

Q. How are byproducts managed in large-scale syntheses, particularly halogenated impurities?

  • Methodological Answer : Halogenated byproducts (e.g., 7-chloro derivatives) are minimized via controlled stoichiometry of Cl⁻ donors. Post-reaction purification employs activated charcoal adsorption and preparative HPLC. Impurity profiling follows ICH guidelines using LC-TOF-MS .

Q. What methodologies validate its utility in synthesizing naphthothiophene scaffolds for optoelectronic materials?

  • Methodological Answer : Cycloaddition reactions with diynes yield naphtho[1,2-c]thiophene dioxides. Photophysical properties (e.g., fluorescence quantum yield) are measured via UV-Vis and fluorescence spectroscopy. Charge transport properties are assessed using field-effect transistor (FET) architectures .

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